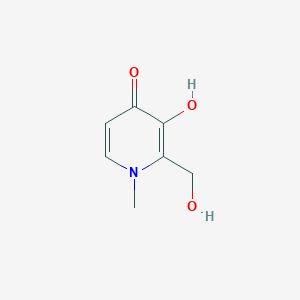
2FF8DPG57Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is a chemical compound with the molecular formula C7H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one typically involves the reaction of 2-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-2-(formylmethyl)-1-methylpyridin-4-one, while reduction may produce 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-ol.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar chemical properties but lacking the hydroxymethyl group.
2-Hydroxymethylpyridine: Another pyridine derivative with a hydroxymethyl group but different substitution patterns.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
171369-52-1 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3 |
InChI-Schlüssel |
USQKJVRETHWJNS-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=O)C(=C1CO)O |
Kanonische SMILES |
CN1C=CC(=O)C(=C1CO)O |
Synonyme |
4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















